6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine
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Overview
Description
6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids
Mechanism of Action
Mode of Action
Pyrimidine derivatives often act as antimetabolites, mimicking the natural substances in the cell, thereby inhibiting the enzymes and disrupting the synthesis of nucleic acids .
Biochemical Pathways
The affected pathways would likely involve DNA or RNA synthesis, given the structural similarity to the nucleic acid components .
Pharmacokinetics
The ADME properties would depend on various factors, including the compound’s solubility, stability, and its interactions with various proteins in the body. Pyrimidine derivatives, in general, are often well-absorbed and can distribute throughout the body .
Result of Action
The molecular and cellular effects would depend on the specific targets of the compound. If it inhibits nucleic acid synthesis, it could lead to cell cycle arrest or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine typically involves the reaction of 6-methylpyrimidin-4-yl thiol with 5-nitropyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
Uniqueness
6-[(6-methylpyrimidin-4-yl)sulfanyl]-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and sulfanyl group make it versatile for various chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
6-(6-methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2S/c1-5-2-6(12-3-11-5)18-9-7(15(16)17)8(10)13-4-14-9/h2-4H,1H3,(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKXAVOSBDDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794106 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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